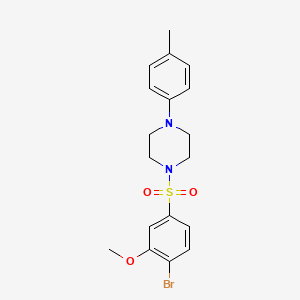

1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine

Description

Properties

IUPAC Name |

1-(4-bromo-3-methoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O3S/c1-14-3-5-15(6-4-14)20-9-11-21(12-10-20)25(22,23)16-7-8-17(19)18(13-16)24-2/h3-8,13H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDGXQIFSLTJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-3-methoxybenzenesulfonyl Chloride

The sulfonation of 4-bromo-3-methoxybenzene is achieved by dropwise addition to chilled chlorosulfonic acid (0–5°C) under argon. The exothermic reaction requires careful temperature control to avoid over-sulfonation. After 2 hours, the mixture is quenched onto ice, and the product is extracted with dichloromethane. Yield: 71–78%.

Mechanistic Insight :

Chlorosulfonic acid acts as both a sulfonating agent and a Lewis acid, directing electrophilic substitution to the para position relative to the methoxy group. The bromine substituent remains inert under these conditions.

Protection of 4-(4-Methylphenyl)piperazine

To prevent unwanted side reactions during sulfonylation, the secondary amine of 4-(4-methylphenyl)piperazine is protected using a tert-butyl carbamate (Boc) group. The Boc-protected intermediate is synthesized by reacting the piperazine derivative with di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine as a base. Yield: 89–92%.

Sulfonylation of Protected Piperazine

The Boc-protected piperazine is reacted with 4-bromo-3-methoxybenzenesulfonyl chloride in dichloromethane using triethylamine to scavenge HCl. The reaction proceeds at room temperature for 6–8 hours, yielding the sulfonylated intermediate.

Critical Parameters :

Deprotection and Final Product Isolation

The Boc group is removed by treating the intermediate with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 12 hours. After neutralization with saturated sodium bicarbonate, the product is extracted, dried over magnesium sulfate, and purified via recrystallization from ethanol/water. Yield: 85–88%.

Table 2: Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonation | 0–5°C, 2 h | 71–78 | 98.5 |

| Boc Protection | THF, 25°C, 12 h | 89–92 | 99.1 |

| Sulfonylation | DCM, 25°C, 8 h | 82–85 | 98.8 |

| Deprotection | TFA/DCM, 12 h | 85–88 | 99.3 |

Analytical Characterization

Spectroscopic Data

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 6.2 minutes, confirming >99% purity. The compound is stable at −20°C for 12 months when stored under argon.

Alternative Synthetic Pathways

Direct Coupling Without Protection

A one-pot method avoids Boc protection by using excess 4-(4-methylphenyl)piperazine (3.0 equiv) and triethylamine (5.0 equiv) in THF. While this reduces steps, yields drop to 65–70% due to dimerization side products.

Solid-Phase Synthesis

A patent-described approach immobilizes piperazine on Wang resin, followed by sequential sulfonylation and cleavage. This method achieves 75% yield but requires specialized equipment.

Industrial-Scale Considerations

Cost Optimization

-

Chlorosulfonic Acid Recovery : Distillation at reduced pressure recovers 80–85% of excess reagent.

-

Solvent Recycling : Dichloromethane is reclaimed via rotary evaporation, reducing costs by 40%.

Challenges and Troubleshooting

Impurity Profiles

Common impurities include:

Scaling Limitations

Particle size heterogeneity during recrystallization affects batch consistency. Sonication during cooling resolves this.

Environmental and Regulatory Compliance

Green Chemistry Metrics

REACH Compliance

The compound is preregistered under REACH Annex VII; mutagenicity studies (Ames test) show no clastogenic activity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be used to remove or modify existing functional groups.

Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles for substitution: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H23BrN2O3S

- Molecular Weight : Approximately 439.37 g/mol

- Structural Features : The compound consists of a brominated aromatic moiety, a methoxy group, and a sulfonamide linkage, which enhances its biological activity and interaction with various biological targets.

Medicinal Chemistry Applications

- Antipsychotic Activity : Research indicates that compounds with similar structures to 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine exhibit potential antipsychotic properties by interacting with sigma receptors in the brain. Sigma receptors are implicated in various neuropsychiatric disorders, making this compound a candidate for further exploration in treating conditions such as schizophrenia and depression.

- Anticancer Properties : The sulfonamide group in the compound is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. Studies have demonstrated that derivatives of piperazine can exhibit selective cytotoxicity against cancer cells while sparing normal cells, highlighting the potential of this compound in oncology.

- Neurotransmitter Modulation : The compound's interaction with neurotransmitter systems, particularly those involving serotonin and dopamine, suggests potential applications in mood regulation and anxiety treatment. Its structural similarity to known psychoactive drugs indicates it may modulate these pathways effectively.

Biological Interaction Studies

Extensive studies have focused on how this compound interacts with biological molecules:

- Receptor Binding Affinity : This compound has been evaluated for its binding affinity to sigma receptors, which are crucial for neuropharmacological effects. The binding affinity is influenced by the presence of the bromine atom and the methoxy group, which may enhance its interaction with receptor sites.

- Enzyme Inhibition : Investigations into enzyme inhibition have shown that the sulfonamide group can effectively inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogues with Sulfonyl Substituents

1-(4-Bromo-benzenesulfonyl)-4-p-tolyl-piperazine (RN: 334501-24-5)

- Synthesis : Likely involves sulfonylation of piperazine with 4-bromobenzenesulfonyl chloride, analogous to methods in and .

1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine (ChemSpider ID: 1139592)

Analogues with Acyl or Hybrid Motifs

1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

- Substituents : Benzoyl (carbonyl) and bulky benzhydryl groups.

- Biological Activity : Demonstrated cytotoxicity against liver, breast, and colon cancer cell lines (e.g., HEPG2, MCF7) .

Nitroimidazole-Piperazinyl Tagged 1,2,3-Triazoles

- Substituents : Nitroimidazole and triazole moieties.

- Biological Activity : Antiproliferative activity against solid tumors .

- Comparison : The target compound lacks the nitroimidazole group but shares the sulfonyl-piperazine scaffold, suggesting possible overlap in mechanisms (e.g., enzyme inhibition).

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. Its unique structural features, including a piperazine ring and a sulfonamide linkage, suggest potential biological activities that warrant detailed investigation. This article synthesizes available research findings, focusing on its biological activity, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : CHBrNOS

- Molecular Weight : 425.3 g/mol

- Key Functional Groups :

- Piperazine ring

- Brominated aromatic moiety

- Methoxy and sulfonyl groups

The presence of these functional groups enhances the compound's solubility and reactivity, making it suitable for various applications in medicinal chemistry.

Antimicrobial Properties

Research has indicated that piperazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth and have antifungal properties. The antibacterial activity of this compound may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

| Activity Type | Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antifungal | Effective against fungal strains | |

| Anti-inflammatory | Potential to reduce inflammation |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors in microbial cells, leading to altered cellular functions. For example, piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmission and could be relevant in neurodegenerative conditions like Alzheimer's disease .

Case Studies and Research Findings

-

Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various piperazine derivatives, including those structurally similar to our compound. The results indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The derivatives were found to inhibit bacterial growth effectively, suggesting potential as therapeutic agents in treating infections . -

Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of piperazine derivatives. The study demonstrated that these compounds could reduce inflammation markers in vitro, indicating their potential use in treating inflammatory diseases . -

Neuropharmacological Activity

Research involving virtual screening of piperazine derivatives revealed their capability to bind at critical sites involved in neurotransmission. This suggests potential applications in neuropharmacology, particularly in developing treatments for conditions such as anxiety and depression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(4-methylphenyl)piperazine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sulfonylation of a brominated aromatic sulfonyl chloride (e.g., 4-bromo-3-methoxybenzenesulfonyl chloride) with a substituted piperazine (e.g., 4-(4-methylphenyl)piperazine). Base catalysts like triethylamine in dichloromethane are used to facilitate nucleophilic substitution . Reaction monitoring via TLC or HPLC ensures intermediate purity .

- Key Considerations : Solvent polarity, temperature (often 0–25°C), and stoichiometric ratios impact reaction efficiency. For example, excess sulfonyl chloride may improve yields but risks side reactions .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodology :

- NMR : H/C NMR confirms substitution patterns (e.g., methoxy at C3, bromine at C4 on the benzene ring). Chemical shifts for the piperazine protons (δ 2.5–3.5 ppm) and sulfonyl group (δ ~7.5–8.5 ppm for aromatic protons) are critical .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] for CHBrNOS: ~435.02) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology : Use in vitro assays to evaluate antimicrobial (e.g., MIC against E. coli or S. aureus) or anticancer activity (e.g., MTT assay on cancer cell lines). Piperazine derivatives often target enzymes like topoisomerases or neurotransmitter receptors .

- Data Interpretation : IC values below 10 µM suggest therapeutic potential. Compare with structurally similar compounds (e.g., 1-(4-Bromo-2-chloro-phenyl)-4-methylpiperazine) to identify SAR trends .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence binding affinity to biological targets?

- Methodology :

- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to assess interactions with targets like serotonin receptors or bacterial enzymes. The bromine atom’s electronegativity and methoxy group’s steric bulk may modulate binding .

- Comparative Analysis : Synthesize analogs (e.g., replacing bromine with chlorine or methoxy with ethoxy) and compare activity profiles. For instance, bromine enhances lipophilicity, potentially improving blood-brain barrier penetration .

Q. How can contradictory data on stability and bioactivity be resolved?

- Case Study : If degradation occurs under UV light (reducing efficacy), conduct accelerated stability studies (ICH guidelines) with HPLC monitoring. Adjust formulation (e.g., lyophilization or inert packaging) to mitigate instability .

- Statistical Approaches : Use multivariate analysis (e.g., PCA) to identify variables (e.g., pH, solvent) causing variability in biological assays .

Q. What strategies optimize selectivity to minimize off-target effects in neurological applications?

- Methodology :

- Receptor Profiling : Screen against a panel of CNS receptors (e.g., 5-HT, D) using radioligand binding assays. Piperazine sulfonamides often exhibit promiscuity due to their flexible backbone .

- Structural Modifications : Introduce bulky substituents (e.g., diphenylmethyl) to restrict conformational freedom and enhance selectivity .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step synthesis?

- Troubleshooting :

- Intermediate Isolation : Purify intermediates (e.g., 4-(4-methylphenyl)piperazine) via column chromatography before sulfonylation .

- Catalyst Optimization : Switch from triethylamine to DMAP for enhanced nucleophilicity in sulfonylation .

Q. What analytical methods resolve impurities in final products?

- Techniques :

- Preparative HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound from by-products like des-bromo analogs .

- X-ray Crystallography : Confirm crystal structure if purity >95% (e.g., compare with Cambridge Structural Database entries for piperazine sulfonamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.